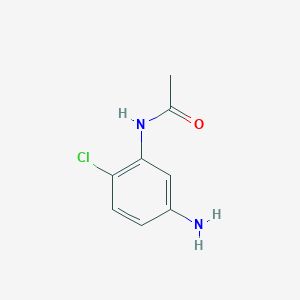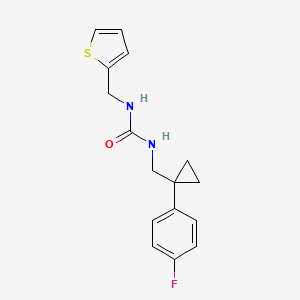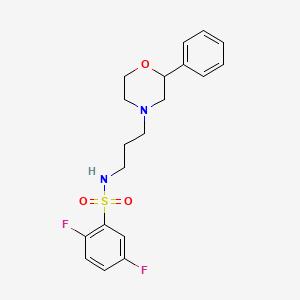
2,5-difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring (a six-membered ring of carbon atoms) with two fluorine atoms and a sulfonamide group attached. The sulfonamide group would be connected to a propyl chain, which is in turn connected to a morpholine ring with a phenyl group .Chemical Reactions Analysis
Sulfonamides, including this compound, can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo acylation, alkylation, and other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the fluorine atoms and the sulfonamide group would likely influence properties such as polarity, solubility, and stability .Applications De Recherche Scientifique
Medicinal Chemistry
2,5-Difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide: is a compound that can be utilized in the design of new pharmaceutical agents. Its structure, which includes a morpholine ring, is often seen in drugs due to its favorable physicochemical properties and metabolic stability . The morpholine moiety is known for its role in drugs treating obesity and as a potent analgesic agent . This compound could be explored for its potential in creating new therapeutic agents with improved efficacy and reduced side effects.
Antimicrobial Research
The structural analogs of this compound have shown promising antibacterial activities. For instance, fluorinated phenyl morpholine derivatives have exhibited significant activity against various microorganisms . This suggests that 2,5-difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide could be a valuable scaffold for developing new antimicrobial agents.
Agricultural Chemistry
In agriculture, compounds with morpholine structures have been used in the synthesis of pesticides and herbicides. The presence of the difluoro-benzenesulfonamide group could enhance the compound’s binding affinity to target enzymes in pests, potentially leading to the development of more effective agrochemicals .
Material Science
This compound could serve as a precursor in the synthesis of novel materials. For example, its derivatives have been used to create sensitive materials for detecting toxic organophosphate vapors . Research in this area could lead to the development of advanced sensors and coatings with specific chemical affinities.
Environmental Science
The compound’s derivatives could be investigated for their environmental applications, such as in the removal or degradation of pollutants. The morpholine ring’s ability to bind with various substrates suggests potential uses in environmental remediation technologies .
Biochemistry
In biochemistry, the compound could be used to study enzyme-substrate interactions, given its structural complexity and the presence of multiple functional groups. It could act as an inhibitor or a substrate analog to modulate enzyme activity, providing insights into enzymatic mechanisms .
Pharmacology
Pharmacologically, the compound could be explored for its drug interaction potential. Given the morpholine ring’s history in pharmacology, this compound could be a candidate for drug repurposing studies, where existing drugs are evaluated for new therapeutic uses .
Analytical Chemistry
Lastly, in analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods to quantify or identify similar structures in complex mixtures, aiding in the quality control of pharmaceuticals .
Mécanisme D'action
Propriétés
IUPAC Name |
2,5-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O3S/c20-16-7-8-17(21)19(13-16)27(24,25)22-9-4-10-23-11-12-26-18(14-23)15-5-2-1-3-6-15/h1-3,5-8,13,18,22H,4,9-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESAQBOGDIKFTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

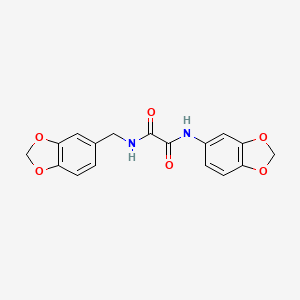

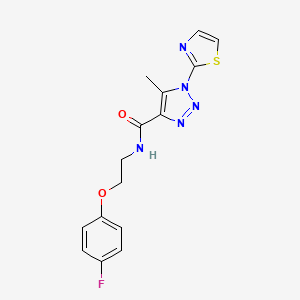
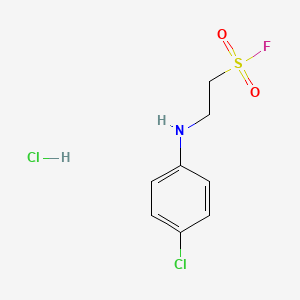
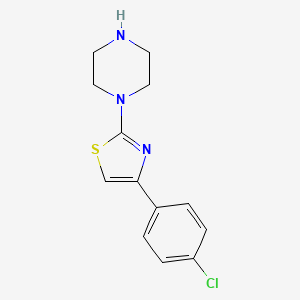

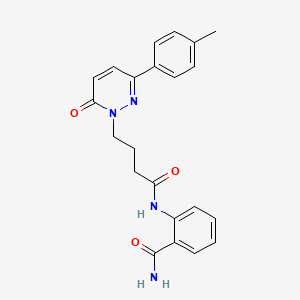

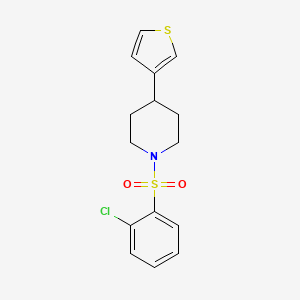
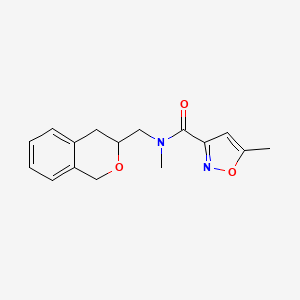
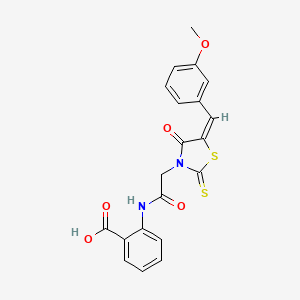
![Ethyl 3-[(tert-butoxy)amino]propanoate](/img/structure/B2354263.png)
